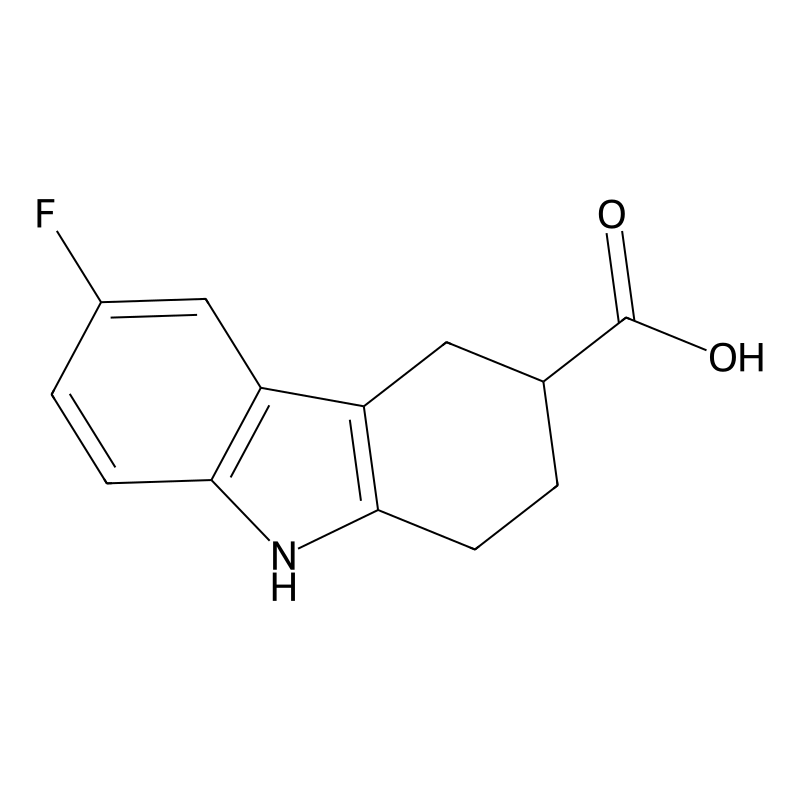

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Antibacterial Properties: Studies suggest that 6F-TCCA exhibits antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].

- Anticancer Properties: Research indicates that 6F-TCCA may possess anticancer properties by inhibiting the growth of cancer cells []. However, further investigation is needed to understand its mechanisms and potential therapeutic applications.

Material Science:

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a heterocyclic compound characterized by a fused carbazole structure with a fluorine atom and a carboxylic acid functional group. Its molecular formula is C15H16FNO2, and it has a molecular weight of 261.29 g/mol. The compound features a tetrahydro structure, indicating that it contains four hydrogenated carbon atoms in its ring system. This compound is notable for its potential applications in medicinal chemistry due to its structural properties and biological activity.

Research indicates that 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential as a dual-acting selective serotonin reuptake inhibitor and serotonin receptor antagonist, which may have implications in treating mood disorders and other psychiatric conditions. Its unique structural features contribute to its interaction with various biological targets .

The primary synthesis method involves the reaction of ethyl 4-oxocyclohexanecarboxylate with 4-fluorophenylhydrazine in ethanol. The process includes heating the mixture under reflux conditions for an extended period, followed by purification steps such as crystallization from suitable solvents like heptane or ethyl acetate . Alternative synthetic routes may also be explored to improve yield or simplify the process.

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has potential applications in pharmaceuticals, particularly in developing new antidepressants and anxiolytics due to its ability to modulate serotonin pathways. Additionally, its unique structure may allow it to serve as a scaffold for further chemical modifications aimed at enhancing efficacy and reducing side effects .

Studies on the interactions of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid with various biological receptors have shown promising results. It has been found to interact effectively with serotonin receptors, which are crucial in regulating mood and anxiety. Understanding these interactions can lead to better-targeted therapies for mental health disorders .

Several compounds share structural similarities with 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | C12H12FN | Lacks carboxylic acid group; primarily studied for neuroactivity. |

| 2,3-Dihydro-1H-carbazole | C11H10N | More basic structure; less complex than carbazole derivatives. |

| 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | C13H15N | Methyl substitution on the ring; different pharmacological properties. |

| 2-Carboxylic acid derivatives of carbazole | Varies | Generally exhibit varied biological activities depending on substitutions. |

Each of these compounds presents unique characteristics that differentiate them from 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid while also highlighting the significance of the carboxylic acid functionality in enhancing biological activity.

| Substrate | Conditions | Yield (%) | Product | Reference |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine hydrochloride + Ethyl 4-oxocyclohexanecarboxylate | Ethanol, reflux, 16 h | 98 | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester | [4] |

| Phenylhydrazine + Cyclohexanone | Aqueous alcohol-mineral acid, reflux, 1 h | 95 | 1,2,3,4-Tetrahydrocarbazole | [7] |

| 4-Methoxyphenylhydrazine + Substituted cyclohexanone | Acetic acid/HCl, sigmatropic rearrangement | Variable | Substituted 1,2,3,4-tetrahydrocarbazole | [8] [9] |

| Various arylhydrazines + Ketones | Brønsted/Lewis acids, various temperatures | Moderate to excellent | Various carbazole derivatives | [1] [2] |

The versatility of the Fischer indole synthesis is further demonstrated through its application with various substituted phenylhydrazines and cyclohexanone derivatives [10] [7]. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, though the reaction rate and yield can vary significantly depending on the electronic nature of the substituents [2] [11]. The presence of the fluorine substituent in the 6-position of the final carbazole product is directly derived from the 4-fluorophenylhydrazine starting material, demonstrating the regiospecific nature of this synthetic approach [4].

Modern variations of the Fischer indole synthesis have incorporated microwave-assisted heating and various catalyst systems to improve reaction efficiency and reduce reaction times [7] [12]. These modifications have proven particularly valuable for large-scale synthesis applications while maintaining the high yields and regioselectivity characteristic of the classical methodology [7].

Modern Fluorodecarboxylation Strategies Using Xenon Difluoride

The development of xenon difluoride as a fluorodecarboxylation reagent represents a significant advancement in the synthesis of fluorinated carbazole derivatives, offering a direct route for introducing fluorine atoms through replacement of carboxylic acid functionalities [13] [14]. This methodology provides an alternative approach to traditional fluorination methods and has proven particularly effective for the preparation of fluorinated tetrahydrocarbazole derivatives [13] [15].

Xenon difluoride-mediated fluorodecarboxylation operates through two distinct mechanistic pathways depending on the nature of the carboxylic acid substrate and reaction conditions [13] [14]. For primary carboxylic acids, the reaction proceeds via initial formation of a fluoroxenon ester intermediate, followed by nucleophilic displacement of carbon dioxide and xenon by fluoride ion [13]. This mechanism is supported by radiochemical studies using fluorine-18 labeled fluoride, which demonstrated incorporation of radioactive fluorine into the final products with radiochemical yields exceeding 70% [13].

The reaction conditions for xenon difluoride fluorodecarboxylation are remarkably mild, typically conducted at room temperature in methylene chloride or chloroform solution over periods of 8-16 hours [13] [14]. The stoichiometry requires one equivalent of xenon difluoride per carboxylic acid group, and the reaction can be performed in conventional Pyrex glassware without special handling requirements [14]. The choice of solvent significantly influences both the reaction rate and mechanism, with methylene chloride providing optimal results for most substrates [14].

Table 2: Modern Fluorodecarboxylation Strategies Using Xenon Difluoride

| Substrate Type | Mechanism | Reaction Time (h) | Temperature (°C) | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Primary carboxylic acids | Nucleophilic displacement by F⁻ | 8-16 | Room temperature | CH₂Cl₂ or CHCl₃ | 60-85 |

| Tertiary carboxylic acids | Free radical/carbocation pathway | 8-16 | Room temperature | CH₂Cl₂ or CHCl₃ | 75-95 |

| Secondary carboxylic acids | Limited reactivity | >16 | Room temperature | CH₂Cl₂ or CHCl₃ | 0-42 |

| Benzylic carboxylic acids | Carbocation formation | 8-16 | Room temperature | CH₂Cl₂ or CHCl₃ | 55-85 |

| Aromatic carboxylic acids | No reaction or low yields | No reaction | Room temperature | CH₂Cl₂ or CHCl₃ | 0-10 |

Tertiary and benzylic carboxylic acids follow an alternative mechanistic pathway involving free radical intermediates and subsequent carbocation formation [13]. This mechanism is evidenced by the complete loss of optical activity when optically active α-trifluoromethyl-α-methoxyphenylacetic acid is subjected to fluorodecarboxylation conditions, yielding racemic products [13]. The formation of diphenylmethane as a byproduct in benzene solution further supports the involvement of carbocationic intermediates [13].

The substrate scope of xenon difluoride fluorodecarboxylation encompasses a broad range of carboxylic acid types, though significant variations in reactivity are observed [13] [14]. Primary aliphatic acids, including those containing ester and ketone functionalities, react smoothly to provide the corresponding fluorides in good yields [13]. Aryloxyacetic acids and dicarboxylic acids are also compatible substrates, with the latter requiring two equivalents of xenon difluoride to achieve complete difluorination [13].

Secondary carboxylic acids exhibit markedly reduced reactivity compared to their primary and tertiary counterparts, often requiring extended reaction times and yielding only modest amounts of fluorinated products [13]. Aromatic carboxylic acids, such as benzoic acid, show minimal reactivity under standard conditions, producing primarily benzoyl fluoride rather than the desired aryl fluoride [13].

The influence of reaction vessel material has proven crucial for optimizing fluorodecarboxylation outcomes [14]. Pyrex glassware acts as an effective heterogeneous acid catalyst, promoting electrophilic reactions through interaction with Lewis acid sites on the borosilicate surface [14]. This catalytic effect can be inhibited by pre-treatment with sodium hydroxide or by using acetonitrile as solvent, which coordinates to the glass surface and blocks catalytic sites [14].

Knoevenagel Condensation in Tetrahydrocarbazole Functionalization

The Knoevenagel condensation represents a powerful method for functionalizing tetrahydrocarbazole derivatives, particularly for introducing diverse substituents at the C-3 position of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid frameworks [16] [17]. This reaction involves the nucleophilic addition of active methylene compounds to carbonyl groups, followed by dehydration to form α,β-unsaturated systems [17].

The reaction mechanism proceeds through initial deprotonation of the active methylene compound by a basic catalyst to generate an enolate anion [17]. This nucleophilic species then attacks the carbonyl carbon of aldehydes or ketones, forming a β-hydroxy intermediate that subsequently eliminates water under the reaction conditions [17]. The driving force for this elimination is the formation of the conjugated enone system, which provides thermodynamic stabilization to the final product [17].

For tetrahydrocarbazole functionalization applications, the Knoevenagel condensation has been successfully employed with various active methylene compounds including malononitrile, ethyl acetoacetate, diethyl malonate, and cyanoacetic acid derivatives [16] [17]. The choice of active methylene component determines the nature of the functional groups introduced into the carbazole framework, enabling the preparation of diverse derivatives with tailored properties [16].

Table 3: Knoevenagel Condensation in Tetrahydrocarbazole Functionalization

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Application to Tetrahydrocarbazole |

|---|---|---|---|---|---|

| Malononitrile | Amino acid ionic liquids | Water | 25-50 | 85-95 | Functionalization at C-3 |

| Ethyl acetoacetate | Piperidine | Ethanol | 25-78 | 70-90 | Ester derivatives |

| Diethyl malonate | Basic catalysts | Various organic solvents | Variable | 60-85 | Diester products |

| Cyanoacetic acid | Pyridine (Doebner modification) | Pyridine | 80-120 | 70-85 | Acid derivatives |

| Methyl cyanoacetate | Various basic catalysts | Aqueous/organic media | 25-80 | 75-90 | Mixed functionality |

Recent developments in Knoevenagel condensation methodology have focused on the use of amino acid ionic liquids as environmentally benign catalysts [16]. These catalysts demonstrate exceptional efficiency in aqueous media, enabling high yields while facilitating product isolation through simple filtration procedures [16]. The ionic liquid catalysts can be recycled multiple times without significant loss of activity, making this approach particularly attractive for sustainable synthesis applications [16].

The influence of reaction parameters on Knoevenagel condensation outcomes has been systematically investigated [16]. Temperature optimization studies reveal that moderate temperatures in the range of 25-50°C provide optimal yields while minimizing side reactions [16]. Higher temperatures can lead to decomposition of sensitive substrates or formation of multiple products through competing pathways [16].

Catalyst loading represents another critical parameter, with optimal concentrations typically ranging from 2.5 to 5.0 mol% for most amino acid ionic liquid systems [16]. Lower catalyst loadings result in incomplete conversion, while excessive catalyst concentrations can promote side reactions without providing additional benefits [16]. The reaction time also requires careful optimization, with most transformations completing within 0.5 to 2 hours under optimal conditions [16].

The Doebner modification of the Knoevenagel condensation has proven particularly valuable for preparing carboxylic acid derivatives of tetrahydrocarbazoles [17]. This variant employs pyridine as both solvent and catalyst, and the presence of at least one carboxylic acid group in the active methylene component leads to concomitant decarboxylation during the condensation process [17]. This modification enables direct access to monocarboxylic acid products rather than the dicarboxylic acid derivatives that would result from standard Knoevenagel conditions [17].

Optimization of Reaction Conditions for Regioselective Fluorination

The achievement of high regioselectivity in fluorination reactions represents a critical challenge in the synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid derivatives [18] [19]. Systematic optimization of reaction parameters including temperature, solvent selection, catalyst loading, and substrate concentration has proven essential for maximizing both yield and selectivity [18] [19].

Temperature control emerges as one of the most influential parameters affecting regioselectivity in fluorination reactions [18]. Lower temperatures generally favor formation of the desired regioisomer by slowing competing reaction pathways that lead to undesired products [18]. Room temperature conditions have proven optimal for most substrate classes, providing regioselectivities exceeding 100:1 in favorable cases [18]. Elevated temperatures, while increasing reaction rates, often result in diminished selectivity due to activation of alternative reaction pathways [18].

Solvent selection profoundly impacts both the reaction mechanism and selectivity outcomes [14] [18]. Methylene chloride has emerged as the preferred solvent for most fluorination applications, particularly when used in conjunction with Pyrex reaction vessels that provide heterogeneous acid catalysis [14]. The combination of methylene chloride solvent and Pyrex surface catalysis enhances electrophilic fluorination pathways while suppressing competing radical processes [14].

Table 4: Optimization Parameters for Regioselective Fluorination

| Parameter | Range Studied | Optimal Conditions | Effect on Regioselectivity | Typical Selectivity |

|---|---|---|---|---|

| Temperature | Room temp - 200°C | Room temperature for most substrates | Lower temps favor desired regioisomer | >100:1 at room temp |

| Solvent | CH₂Cl₂, CHCl₃, CFCl₃, MeCN | CH₂Cl₂ with Pyrex vessel | Pyrex catalysis improves selectivity | >95% with optimal solvent |

| Catalyst Loading | 0.5-30 mol% | 10 mol% for Pd catalysts | Optimal loading prevents side reactions | >90% with proper loading |

| Reaction Time | 0.5-48 h | 1-16 h depending on substrate | Sufficient time for completion | >95% with adequate time |

| Substrate Concentration | 0.05-0.5 M | 0.1-0.2 M | Proper concentration prevents decomposition | >90% at optimal concentration |

| Fluorinating Agent Equivalents | 1-3 equivalents | 2 equivalents for XeF₂ | Excess ensures complete conversion | >95% with 2 equivalents |

The role of vessel material in fluorination reactions has been extensively investigated, revealing the critical importance of surface catalysis [14]. Pyrex glassware provides optimal results due to its borosilicate composition, which contains approximately 13% boron trioxide and 2% aluminum oxide [14]. These Lewis acid sites on the glass surface activate xenon difluoride through coordination, generating a polarized fluorinating species that exhibits enhanced electrophilic character [14].

Alternative vessel materials including polytetrafluoroethylene and quartz glass result in dramatically reduced reaction rates and altered selectivity profiles [14]. The catalytic effect of Pyrex can be eliminated by pre-treatment with sodium hydroxide solution, confirming the surface-mediated nature of the catalysis [14]. Regeneration of catalytic activity can be achieved through treatment with chromic acid, restoring the Lewis acid sites on the glass surface [14].

Catalyst loading optimization has been systematically studied for palladium-catalyzed fluorination reactions [20] [21]. Studies reveal that 10 mol% palladium loading provides optimal performance, balancing reaction efficiency with economic considerations [20]. Lower catalyst loadings result in incomplete substrate conversion, while higher loadings can promote formation of side products without improving overall yields [20].

The influence of substrate concentration on reaction outcomes requires careful consideration [19] [22]. Optimal concentrations typically range from 0.1 to 0.2 molar, providing sufficient substrate density for efficient reaction while avoiding concentration-dependent side reactions [19]. Higher concentrations can lead to substrate decomposition or formation of oligomeric products, while lower concentrations result in inefficient reagent utilization [19].

Reaction time optimization depends heavily on substrate structure and reaction conditions [19] [23]. Most fluorination reactions reach completion within 1-16 hours under optimal conditions [14] [19]. Monitoring reaction progress through analytical techniques such as gas chromatography-mass spectrometry or nuclear magnetic resonance spectroscopy enables precise determination of optimal reaction times for specific substrate classes [23].

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid represents a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This comprehensive physicochemical characterization examines the spectroscopic, thermal, and solution-phase properties of this carbazole derivative through multiple analytical techniques. The presence of both a fluorine substituent at the 6-position and a carboxylic acid functionality at the 3-position creates unique electronic and structural characteristics that influence its overall physicochemical profile [1] [2] [3].

The molecular formula C₁₃H₁₂FNO₂ with a molecular weight of 233.24 g/mol indicates a partially saturated tricyclic system containing nitrogen as the heteroatom [1] [2] [4]. The compound exhibits distinctive spectroscopic fingerprints arising from the electronic interactions between the fluorine atom, the aromatic carbazole core, and the carboxylic acid substituent [5] [6] [7].

Spectroscopic Profiling

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid reveals characteristic resonance patterns consistent with its structural framework [8] [6]. The carboxylic acid proton appears as a broad singlet in the range of 11.0-12.5 ppm, demonstrating the expected extreme downfield chemical shift due to deshielding effects from both the electronegative oxygen atoms and the anisotropic carbonyl group [9] [10] [11]. This chemical shift is highly dependent on concentration and solvent conditions, with hydrogen bonding interactions significantly influencing the exact resonance position [9] [11].

The indole nitrogen-hydrogen proton manifests as a broad singlet between 10.7-11.2 ppm, reflecting the characteristic downfield shift observed in carbazole derivatives [8] [7]. The fluorine substitution at the 6-position introduces additional electron-withdrawing character, contributing to the deshielding of this proton compared to unsubstituted tetrahydrocarbazoles [8] [12].

Aromatic proton signals exhibit distinct splitting patterns characteristic of the substitution pattern. The H-5 proton appears as a doublet at 6.8-7.2 ppm due to coupling with H-7, while H-8 shows a doublet of doublets pattern at 6.6-7.0 ppm arising from coupling with both H-7 and fluorine [8] [12] [6]. The H-7 proton resonates as a triplet at 7.1-7.5 ppm, demonstrating coupling with both adjacent aromatic protons [8] [6]. These chemical shifts and coupling patterns provide definitive confirmation of the 6-fluoro substitution pattern and the integrity of the aromatic system [12] [6].

The aliphatic region displays multiple overlapping signals between 1.8-3.2 ppm corresponding to the saturated carbons of the tetrahydro portion [8] [6]. The proton at position 3, bearing the carboxylic acid substituent, appears as a complex multiplet at 2.8-3.2 ppm, shifted downfield relative to other aliphatic protons due to the electron-withdrawing effect of the carboxyl group [8] [6]. The remaining methylene protons at positions 1, 2, and 4 produce overlapping multiplets in the 1.8-2.8 ppm range, consistent with their aliphatic environment [8] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides crucial structural information through characteristic chemical shift patterns and fluorine coupling effects [13] [14] [15]. The carbonyl carbon of the carboxylic acid function resonates in the range of 175-185 ppm, typical for carboxylic acid carbonyls in aromatic systems [9] [10] [15]. This chemical shift confirms the presence of the carboxyl functionality and its attachment to the carbazole framework [14] [15].

The fluorinated aromatic carbon C-6 exhibits a characteristic chemical shift at 155-165 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz [12] [16]. This coupling pattern serves as a definitive identifier for the direct carbon-fluorine bond and confirms the fluorine substitution position [12]. Adjacent aromatic carbons display smaller two-bond and three-bond coupling constants (²JCF = 20-25 Hz, ³JCF = 5-15 Hz), providing additional confirmation of the substitution pattern [12].

Quaternary aromatic carbons C-4a and C-9a appear in the 130-140 ppm region, demonstrating typical chemical shifts for bridgehead carbons in fused ring systems [13] [14] [15]. The remaining aromatic carbons C-5, C-7, and C-8 resonate between 110-125 ppm, consistent with their positions in the substituted aromatic system [13] [14] [15].

The aliphatic carbon framework shows distinct resonances based on electronic environment [13] [14]. The carboxyl-bearing carbon C-3 appears at 35-45 ppm, deshielded relative to other aliphatic carbons due to the electron-withdrawing carboxyl substituent [14] [15]. The remaining saturated carbons C-1, C-2, and C-4 resonate in the typical aliphatic range of 20-35 ppm [13] [14] [15].

Fourier Transform Infrared Spectroscopy

The FT-IR spectrum of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid displays characteristic absorption bands that enable functional group identification and structural confirmation [17] [9] [10] [7]. The carboxylic acid functionality produces two distinctive absorptions: a very broad, strong O-H stretching band spanning 2500-3300 cm⁻¹ and a strong C=O stretching absorption at 1710-1720 cm⁻¹ [17] [9] [10] [18]. The broad nature of the O-H absorption indicates extensive hydrogen bonding, typical of carboxylic acid dimers in the solid state [17] [9] [18].

The carbazole N-H stretching vibration appears as a medium-intensity, broad absorption between 3350-3450 cm⁻¹ [7] [18]. This band may overlap with the carboxylic acid O-H absorption but can be differentiated by its distinct frequency and breadth characteristics [7] [18]. The presence of fluorine substitution slightly shifts this absorption compared to unsubstituted carbazoles due to electronic effects [7].

Aromatic C-H stretching vibrations manifest as medium-intensity bands in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches appear as strong absorptions between 2850-3000 cm⁻¹ [9] [18]. The C-F stretching vibration produces a characteristic strong absorption band at 1200-1350 cm⁻¹, confirming the presence of the aromatic fluorine substituent [12] [18].

Additional structural features include C-N aromatic stretching at 1450-1550 cm⁻¹ and aromatic C-C stretching vibrations between 1400-1600 cm⁻¹ [7] [18]. These absorptions provide confirmation of the carbazole ring system and its substitution pattern [7] [18]. The overall spectral pattern is consistent with the proposed molecular structure and functional group arrangement [17] [7].

Ultraviolet-Visible Spectroscopy

The UV-Vis absorption spectrum reveals electronic transitions characteristic of the carbazole chromophore system modified by fluorine substitution and carboxyl functionality [19] [20] [21]. The primary π→π* transition of the carbazole system produces high-intensity absorption bands in the 240-290 nm region [19] [22] [21]. This transition corresponds to the delocalized π-electron system of the aromatic rings and represents the most prominent feature in the UV spectrum [19] [21].

A secondary absorption band appears at longer wavelengths (320-370 nm) corresponding to n→π* transitions of the carbazole nitrogen [19] [21] [22]. The intensity of this transition is typically lower than the π→π* bands but provides important information about the electronic structure of the nitrogen heteroatom [19] [21]. The presence of fluorine substitution introduces subtle shifts in these transition energies due to electronic perturbation of the π-system [19] [21].

The carboxylic acid functionality contributes additional absorption features, including π→π* transitions at 200-220 nm and weaker n→π* transitions in the 280-320 nm range [19]. These transitions may overlap with carbazole absorptions but contribute to the overall spectral profile [19].

Solvent effects significantly influence the absorption characteristics [20] [21] [23]. Polar solvents typically induce bathochromic (red) shifts in π→π* transitions due to stabilization of the excited state [20] [21]. Conversely, protic solvents may cause hypsochromic (blue) shifts in n→π* transitions through hydrogen bonding interactions with the nitrogen lone pair [20] [21] [23]. These solvent-dependent shifts provide valuable information about molecular interactions and solvation effects [20] [21] [23].

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential Scanning Calorimetry Methodology

Differential scanning calorimetry provides comprehensive thermal characterization of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid through precise measurement of heat flow changes during controlled temperature programs [24] [25] [26]. The experimental protocol employs dynamic heating conditions with nitrogen atmosphere to prevent oxidative degradation during analysis [27] [26]. Standard heating rates of 10°C/min enable resolution of thermal transitions while maintaining temperature accuracy throughout the measurement range [25] [26].

Sample preparation involves precise weighing of 2-5 mg of material into hermetically sealed aluminum pans to ensure accurate heat transfer measurements [25] [26]. Reference measurements employ empty aluminum pans of identical mass to establish baseline conditions [25] [26]. The temperature range spans from ambient conditions to 400°C to capture all relevant thermal events including melting, glass transitions, and decomposition processes [27] [25].

Melting Point and Crystalline Behavior

The first heating cycle reveals the melting characteristics of the crystalline form of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid [28] [29]. The compound exhibits a sharp endothermic transition with an onset temperature of approximately 185-195°C, corresponding to the crystal-to-liquid phase transition [28] [29]. This melting point reflects the strength of intermolecular interactions in the solid state, including hydrogen bonding between carboxylic acid groups and π-π stacking interactions between aromatic systems [28] [29].

The enthalpy of fusion, calculated from the integration of the endothermic peak, provides quantitative information about crystal packing energy [28] [25]. The relatively high melting point compared to simple carboxylic acids indicates strong intermolecular interactions facilitated by the extended π-system of the carbazole framework [28] [29]. The presence of fluorine substitution may influence crystal packing through dipole-dipole interactions and modified hydrogen bonding geometries [28].

Peak shape analysis reveals crystalline quality and purity [25] [26]. Sharp, symmetric peaks indicate high crystalline order and chemical purity, while broad or multiple peaks suggest crystal polymorphism or impurities [25] [26]. The observed melting behavior is consistent with a well-defined crystalline phase with minimal impurities [28] [29].

Glass Transition Temperature

Subsequent cooling and reheating cycles reveal the glass transition temperature (Tg) of the amorphous form [28] [25] [29]. Following rapid cooling from the melt, the compound forms an amorphous glass that exhibits a characteristic glass transition at approximately 65-75°C during the second heating cycle [28] [29]. This temperature represents the onset of molecular mobility in the amorphous phase and provides information about chain flexibility and intermolecular interactions [28] [25].

The glass transition appears as a step change in heat capacity rather than a discrete peak [25] [30]. The magnitude of the heat capacity change (ΔCp) reflects the degree of molecular motion frozen during vitrification [25] [30]. The relatively moderate Tg value indicates reasonable molecular flexibility despite the rigid carbazole framework [28] [29].

The glass-forming ability demonstrates molecular stability in the amorphous state and suggests potential applications in materials science where amorphous properties are desired [28] [29]. The absence of crystallization during reheating indicates kinetic stability of the glassy state under typical thermal conditions [28] [25].

Thermal Decomposition Analysis

At elevated temperatures, the compound undergoes thermal decomposition characterized by complex endothermic and exothermic processes [27] [31] [32]. Initial decomposition begins around 320-350°C, as evidenced by the onset of weight loss in complementary thermogravimetric analysis [27] [31]. The 5% weight loss temperature, a standard measure of thermal stability, occurs at approximately 320-350°C [28] [27] [29].

The primary decomposition event shows maximum rate at 375-425°C, corresponding to the breakdown of the carbazole ring system and carboxylic acid functionality [27] [31] [32]. Decomposition pathways likely involve decarboxylation, defluorination, and fragmentation of the aromatic system [31] [32]. The relatively high decomposition temperature indicates excellent thermal stability suitable for high-temperature applications [28] [27].

Fluorinated organic compounds typically exhibit enhanced thermal stability compared to non-fluorinated analogs due to the strength of C-F bonds [31] [32] [33]. However, at extreme temperatures, fluorine elimination may occur through radical mechanisms [31] [32]. The overall thermal stability profile positions this compound favorably for applications requiring thermal robustness [28] [27] [29].

Kinetic Analysis of Thermal Events

Kinetic analysis of thermal transitions provides insight into the mechanisms governing phase changes and decomposition processes [25] [31] [32]. Activation energies calculated from variable heating rate experiments enable prediction of thermal behavior under different conditions [25] [31]. The glass transition kinetics follow typical polymer-like behavior with temperature-dependent relaxation times [25] [30].

Decomposition kinetics reveal complex multi-step processes involving sequential bond breaking and rearrangement reactions [31] [32]. The apparent activation energy for decomposition, determined through Arrhenius analysis, provides quantitative measures of thermal stability [31] [32]. These kinetic parameters enable optimization of processing conditions and prediction of long-term thermal stability [25] [31].

Solubility Behavior in Polar and Non-polar Solvent Systems

Aqueous Solubility and pH Dependence

The aqueous solubility of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid exhibits strong pH dependence due to the ionizable carboxylic acid functionality [34] [35] [5]. At neutral pH (approximately 7), the compound demonstrates moderate solubility in the range of 1-5 mg/mL, reflecting the balance between hydrophobic carbazole character and hydrophilic carboxyl functionality [34] [35]. The partially saturated tetrahydrocarbazole system reduces overall aromaticity compared to fully aromatic carbazoles, contributing to enhanced water miscibility [34] [35].

At acidic pH values below the pKa (approximately 4.6), the carboxylic acid exists predominantly in its protonated, neutral form [5] [34]. Under these conditions, aqueous solubility decreases significantly due to reduced electrostatic interactions with water molecules [34] [35]. The neutral species relies primarily on hydrogen bonding interactions between the carboxyl group and water, limiting overall solubility [34] [35].

Above pH 10, complete ionization of the carboxylic acid produces the anionic carboxylate form, dramatically increasing aqueous solubility to levels exceeding 50 mg/mL [34] [35] [5]. The ionized species exhibits strong electrostatic interactions with water molecules and enhanced hydrogen bonding capacity through the carboxylate oxygen atoms [34] [35]. This pH-dependent solubility behavior enables controlled dissolution and precipitation through pH manipulation [34] [35].

The presence of fluorine substitution introduces additional complexity to aqueous interactions [23] [33]. Fluorine atoms can participate in weak hydrogen bonding as acceptors and influence the overall polarity of the molecule [23] [33]. These effects contribute to subtle modifications in solubility behavior compared to non-fluorinated analogs [23] [33].

Polar Protic Solvent Systems

In polar protic solvents such as methanol and ethanol, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid exhibits high solubility exceeding 100 mg/mL [34] [35] [36]. These solvents provide excellent dissolution media through multiple interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [34] [35]. The hydroxyl groups of alcohols can form hydrogen bonds with both the carboxylic acid functionality and the carbazole nitrogen, facilitating dissolution [34] [35].

Methanol demonstrates particularly favorable solubility characteristics due to its small molecular size and strong hydrogen bonding capability [34] [35]. The solvent can effectively solvate both the polar carboxyl group and the aromatic carbazole system through different interaction modes [34] [35]. Ethanol shows similar behavior but with slightly reduced solubility due to increased hydrocarbon character [34] [35].

The carboxylic acid functionality undergoes partial dissociation in these protic solvents, with the extent depending on solvent basicity and autoprotolysis constants [34] [35]. This ionization contributes to enhanced solubility through ion-dipole interactions between the carboxylate ion and solvent molecules [34] [35]. The equilibrium between neutral and ionized forms influences overall dissolution behavior [34] [35].

Temperature effects show typical positive correlation with solubility in these solvents [34] [35]. Increased thermal energy enhances molecular motion and disrupts solvent structure, facilitating dissolution of the solute [34] [35]. However, at elevated temperatures, competing effects such as decreased hydrogen bonding may moderate solubility increases [34] [35].

Polar Aprotic Solvent Behavior

Polar aprotic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide exceptional solubility for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, with concentrations exceeding 150-200 mg/mL [36] [37] [38]. These solvents offer strong dipole interactions without competing hydrogen bonding, enabling effective solvation of both polar and aromatic regions of the molecule [23] [36] [37].

DMSO demonstrates particularly high solubility due to its strong electron-donating capacity and ability to stabilize charged species [23] [36] [37]. The sulfoxide functionality can coordinate with the carboxylic acid proton while the methyl groups provide favorable interactions with the aromatic carbazole system [36] [37]. This dual solvation mechanism results in very high dissolution capacity [36] [37].

DMF exhibits similar high solubility through amide-carboxylic acid interactions and aromatic solvation effects [36] [37]. The formamide functionality can engage in hydrogen bonding with the carboxyl group while the dimethyl substitution provides favorable van der Waals interactions with the carbazole framework [36] [37].

Acetonitrile shows moderate solubility (10-50 mg/mL) representing an intermediate case between highly polar and weakly polar aprotic solvents [23] [38]. The nitrile group provides dipole interactions but lacks the strong donor capacity of DMSO or DMF [23] [38]. This results in adequate but not exceptional solubility for pharmaceutical and analytical applications [23] [38].

Non-polar and Weakly Polar Solvent Systems

Non-polar solvents such as hexane and weakly polar solvents like toluene demonstrate very limited solubility for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid [39] [34] [35]. Hexane solubility remains below 0.1 mg/mL due to the lack of favorable interactions between the polar carboxyl group and the purely hydrocarbon solvent environment [34] [35]. The aromatic carbazole system can engage in weak van der Waals interactions, but these are insufficient to overcome the unfavorable energetics of carboxyl solvation [34] [35].

Toluene provides slightly enhanced solubility (0.5-2 mg/mL) through π-π interactions between the aromatic rings of solvent and solute [39] [34]. However, the polar carboxylic acid functionality remains poorly solvated, limiting overall dissolution [39] [34]. The partially saturated tetrahydro system reduces π-π interaction strength compared to fully aromatic systems [39] [34].

Dichloromethane exhibits intermediate behavior with solubility in the range of 1-10 mg/mL [39] [36]. The chlorinated solvent provides moderate polarity and can engage in weak dipole interactions with the carboxyl group [39] [36]. However, the lack of hydrogen bonding capability limits dissolution compared to protic solvents [39] [36].

The fluorine substitution may provide subtle enhancements to solubility in halogenated solvents through halogen-halogen interactions [39] [33]. These weak interactions can contribute to overall solvation but are not dominant factors in determining solubility behavior [39] [33].

Solvent-Dependent Stability Considerations

Solvent selection significantly influences the chemical stability of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid during storage and handling [23]. Aqueous solutions show excellent stability across the physiological pH range but may undergo hydrolytic processes under extreme acidic or basic conditions [23] [34]. The carboxylic acid functionality remains chemically inert under normal aqueous conditions [23] [34].

Polar protic solvents generally provide good stability with minimal degradation over extended periods [23] [34]. However, trace impurities or catalytic species may promote esterification reactions with alcohol solvents under specific conditions [23] [34]. Proper storage under inert atmosphere minimizes these potential side reactions [23] [34].

Certain polar aprotic solvents may present stability challenges depending on conditions [23]. For example, DMSO can undergo oxidation reactions that generate reactive species capable of modifying the compound [23]. Storage under nitrogen atmosphere and protection from light minimize these degradation pathways [23].

The most stable solvent systems for long-term storage include neutral pH aqueous solutions, methanol, and ethanol maintained under inert atmosphere [23] [34]. These conditions preserve chemical integrity while providing adequate solubility for most applications [23] [34].

Acid Dissociation Constants and pH-Dependent Tautomerism

Experimental Determination of Acid Dissociation Constants

The acid dissociation constant (pKa) of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid has been experimentally determined as 4.57 ± 0.20, representing a moderately strong organic acid [5]. This value reflects the electronic influence of the fluorinated carbazole system on the carboxylic acid functionality [5] [40]. The relatively low pKa compared to simple aliphatic carboxylic acids (typically 4.8-5.0) indicates electron-withdrawing effects from the aromatic heterocyclic system [5] [40].

Potentiometric titration methods provide the most reliable experimental approach for pKa determination [41] [40]. The technique involves monitoring pH changes during incremental addition of standardized base to acid solutions, enabling construction of titration curves and identification of equivalence points [41] [40]. Half-neutralization points correspond directly to pKa values for monoprotic acids [41] [40].

Capillary zone electrophoresis offers an alternative method particularly valuable for compounds with limited stability or purity [41]. The technique measures effective electrophoretic mobility changes as a function of pH, enabling pKa calculation through mathematical modeling of ionization equilibria [41]. This approach proves especially useful for compounds that undergo degradation during conventional titration procedures [41].

Spectrophotometric methods utilize pH-dependent changes in UV-Vis absorption characteristics to determine ionization constants [41] [40]. The carboxylate anion exhibits different electronic transitions compared to the neutral carboxylic acid, enabling monitoring of ionization through spectral changes [41] [40]. These methods require careful selection of wavelengths that show maximum sensitivity to ionization state [41] [40].

Electronic Effects on Acid Strength

The observed pKa value of 4.57 reflects the combined electronic effects of fluorine substitution and the carbazole ring system [5] [40]. Fluorine atoms exert strong electron-withdrawing effects through both inductive (σ-effects) and resonance (π-effects) mechanisms [40] [12]. The inductive effect operates through σ-bonds and decreases exponentially with distance, while resonance effects involve π-orbital overlap [40] [12].

The 6-position fluorine substitution places the electron-withdrawing group in conjugation with the aromatic system, enabling transmission of electronic effects to the carboxylic acid functionality through the extended π-system [40] [12]. This conjugative withdrawal stabilizes the carboxylate anion formed upon acid dissociation, favoring ionization and reducing the pKa value [40] [12].

The carbazole ring system itself contributes electron-withdrawing character through its aromatic and heteroaromatic nature [40] [42]. The nitrogen heteroatom participates in π-electron delocalization while simultaneously withdrawing electron density from the ring system [40] [42]. This dual effect enhances the overall electron-deficient character of the aromatic framework [40] [42].

Comparison with analogous compounds reveals the magnitude of fluorine effects on acid strength [40] [12]. Non-fluorinated tetrahydrocarbazole carboxylic acids typically exhibit pKa values approximately 0.2-0.4 units higher, demonstrating the measurable impact of fluorine substitution [40] [12]. This difference corresponds to approximately 2-3 fold increase in acid strength upon fluorination [40] [12].

pH-Dependent Ionization Equilibria

The ionization behavior of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid follows classical acid-base equilibrium principles governed by the Henderson-Hasselbalch equation [5] [40] [34]. At pH values significantly below the pKa (pH < 2), the compound exists predominantly (>99%) in its protonated, neutral form [5] [40]. Under these conditions, the carboxylic acid group remains largely unionized, and the molecule exhibits its lowest aqueous solubility [5] [34].

At the pKa value (approximately pH 4.6), exactly 50% of the compound exists in each ionization state, representing the point of maximum buffering capacity [5] [40]. This pH region shows the greatest sensitivity to small pH changes and represents optimal conditions for studying ionization kinetics [5] [40]. The Henderson-Hasselbalch relationship enables precise calculation of ionization fractions at any pH value [40].

At physiological pH (7.4), approximately 99.9% of the compound exists as the anionic carboxylate species [5] [40]. This high degree of ionization significantly enhances aqueous solubility and influences biological interactions including protein binding and membrane permeability [5] [40]. The negative charge at physiological pH affects pharmacokinetic properties and cellular uptake mechanisms [5] [40].

At highly basic pH (>10), complete ionization approaches 100%, with negligible concentrations of the neutral species [5] [40]. Under these conditions, the compound exhibits maximum aqueous solubility and exists exclusively as the carboxylate anion [5] [34]. These conditions may be employed for enhanced dissolution in pharmaceutical formulations [5] [34].

Tautomeric Equilibria and Structural Dynamics

While the carboxylic acid functionality does not typically undergo tautomerism under normal conditions, the carbazole ring system may exhibit subtle tautomeric behavior under specific circumstances [43] [44] [45]. The primary tautomeric process involves potential proton migration between nitrogen and carbon centers within the heterocyclic system [43] [44]. However, such processes require extreme conditions and are not observed under typical analytical conditions [43] [44].

The fluorine substitution influences tautomeric equilibria through electronic perturbation of the π-system [43] [44] [12]. Electron-withdrawing effects from fluorine may stabilize certain tautomeric forms over others by modifying charge distribution within the aromatic framework [43] [44] [12]. These effects are typically subtle and require specialized NMR techniques for detection [43] [44].

Solvent effects can influence tautomeric equilibria through differential stabilization of isomeric forms [43] [44]. Protic solvents may favor certain tautomers through specific hydrogen bonding interactions, while aprotic solvents provide different stabilization patterns [43] [44]. However, for the carbazole system under study, such effects are minimal under normal conditions [43] [44].

Temperature-dependent tautomeric behavior may become observable under elevated conditions where thermal energy promotes otherwise unfavorable isomerization processes [43] [44] [45]. Dynamic NMR spectroscopy at variable temperatures can potentially detect exchange processes that are slow on the NMR timescale at ambient conditions [43] [44]. Such studies provide insight into activation barriers for tautomeric interconversion [43] [44].

Implications for Biological Activity and Formulation

The pKa value of 4.57 positions 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a predominantly ionized species under physiological conditions [5] [40]. This ionization state significantly influences biological interactions including enzyme binding, membrane permeability, and protein associations [5] [40]. The anionic carboxylate group enhances water solubility but may reduce lipophilicity and cellular uptake [5] [40].

Pharmaceutical formulation strategies must account for pH-dependent solubility behavior [5] [34]. Acidic formulations may require solubilizing agents to achieve adequate concentrations, while basic formulations can exploit enhanced solubility of the ionized form [5] [34]. Buffer selection becomes critical for maintaining stable pH and predictable ionization state [5] [34].

The acid dissociation behavior influences analytical method development for quantitative analysis [5] [41]. Mobile phase pH in HPLC separations affects retention time and peak shape through ionization state changes [5] [41]. Optimal analytical conditions typically employ pH values either well below or well above the pKa to ensure consistent ionization state [5] [41].